molecular formula C16H16Na2O2 B4902591 Disodium;4-[2-methyl-1-(4-oxidophenyl)propyl]phenolate

Disodium;4-[2-methyl-1-(4-oxidophenyl)propyl]phenolate

Cat. No.: B4902591
M. Wt: 286.28 g/mol
InChI Key: ZBWVBDQLCOXKCU-UHFFFAOYSA-L
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Properties

IUPAC Name

disodium;4-[2-methyl-1-(4-oxidophenyl)propyl]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2.2Na/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13;;/h3-11,16-18H,1-2H3;;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWVBDQLCOXKCU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Na2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-[2-methyl-1-(4-oxidophenyl)propyl]phenolate typically involves the reaction of 4,4’-isopropylidenediphenol (bisphenol A) with sodium hydroxide. The reaction is carried out in an aqueous medium, where bisphenol A is dissolved in water, and sodium hydroxide is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[2-methyl-1-(4-oxidophenyl)propyl]phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;4-[2-methyl-1-(4-oxidophenyl)propyl]phenolate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;4-[2-methyl-1-(4-oxidophenyl)propyl]phenolate involves its interaction with various molecular targets and pathways. The phenolate groups can act as nucleophiles, participating in nucleophilic substitution reactions. Additionally, the compound can undergo redox reactions, influencing oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-isopropylidenediphenolate
  • Disodium 4,4’-propane-2,2-diyldiphenolate
  • Disodium 4,4’-(1-methylethylidene)bisphenolate

Uniqueness

Disodium;4-[2-methyl-1-(4-oxidophenyl)propyl]phenolate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .

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